molecular formula C21H25ClN2O3S B11232267 N-(3-chloro-2-methylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide

N-(3-chloro-2-methylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B11232267
M. Wt: 421.0 g/mol
InChI Key: WHYZZUPHWZYZSW-UHFFFAOYSA-N
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Description

N-(3-CHLORO-2-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a piperidine ring, a carboxamide group, and chlorinated and methylated phenyl groups. Its molecular formula is C21H23ClN2O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chloro-2-methylphenylamine with 2-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with piperidine-3-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-2-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-CHLORO-2-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)piperidine-3-carboxamide
  • Acetamide, N-(3-methylphenyl)-2-chloro-
  • N-(3-chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide

Uniqueness

N-(3-CHLORO-2-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features provide distinct chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of N-(3-CHLORO-2-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H25ClN2O3S

Molecular Weight

421.0 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C21H25ClN2O3S/c1-15-7-3-4-8-18(15)14-28(26,27)24-12-6-9-17(13-24)21(25)23-20-11-5-10-19(22)16(20)2/h3-5,7-8,10-11,17H,6,9,12-14H2,1-2H3,(H,23,25)

InChI Key

WHYZZUPHWZYZSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCCC(C2)C(=O)NC3=C(C(=CC=C3)Cl)C

Origin of Product

United States

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